molecular formula C15H15NO3S B2739438 Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate CAS No. 866150-10-9

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate

Cat. No.: B2739438
CAS No.: 866150-10-9
M. Wt: 289.35
InChI Key: WOQQDMJTNIIPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate is a thiophene-based derivative characterized by a methyl ester group at position 2, a methyl substituent at position 4, and a phenylacetyl-amino moiety at position 3 of the thiophene ring. This compound belongs to a class of functionalized thiophenes that serve as critical intermediates in medicinal chemistry and agrochemical research. The structural complexity of such derivatives enables diverse applications, including drug discovery and pesticide development.

Properties

IUPAC Name

methyl 4-methyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-9-20-14(15(18)19-2)13(10)16-12(17)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQDMJTNIIPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophene-2-carboxylic acid, phenylacetic acid, and methylamine.

    Acylation Reaction: The phenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). This acyl chloride is then reacted with methylamine to form the corresponding amide.

    Coupling Reaction: The amide is then coupled with 4-methylthiophene-2-carboxylic acid under dehydrating conditions, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, HNO3, sulfuric acid (H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and the phenylacetyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylates with varying substituents exhibit distinct physicochemical properties and biological activities. Below is a comparative analysis of Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate and structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents (Thiophene Ring) Molecular Formula Key Features/Applications Reference
This compound Position 2: COOCH₃; Position 3: NH-C(O)-CH₂Ph; Position 4: CH₃ C₁₅H₁₅NO₃S Likely intermediate for pharmaceuticals or agrochemicals (inferred from analogs) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Position 2: COOEt; Position 3: NH-C(O)-CH(OEt)-Ph-OH C₂₂H₂₅NO₆S Synthesized via Petasis reaction; potential bioactive scaffold (22% yield)
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (1105215-77-7) Position 2: COOCH₃; Position 3: NH-C(O)-C≡N; Position 4: 4-F-Ph C₁₅H₁₂FN₂O₃S Fluorophenyl group enhances lipophilicity; research use in kinase inhibitors
Methyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (420094-94-6) Position 2: COOCH₃; Position 3: NH-C(O)-O-Ph; fused cyclo-octane ring C₂₁H₂₃NO₄S Cycloaliphatic structure improves metabolic stability; agrochemical applications
Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate (350990-15-7) Position 2: COOCH₃; Position 3: NH₂; Position 4: 4-sec-butyl-Ph C₁₇H₂₁NO₂S Bulky sec-butyl group alters steric hindrance; precursor for herbicide development

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Phenylacetyl vs. Fluorophenyl vs. Phenyl: The 4-fluorophenyl substituent in CAS 1105215-77-7 increases lipophilicity (logP ~3.5) and bioavailability, making it favorable for CNS-targeting pharmaceuticals, whereas the unsubstituted phenyl group in the target compound may prioritize synthetic versatility .

Structural Modifications and Applications Fused Ring Systems: Compounds like CAS 420094-94-6 incorporate hexahydrocycloocta[b]thiophene, which reduces ring strain and enhances thermal stability compared to planar thiophenes. This feature is critical for agrochemical formulations requiring prolonged environmental persistence . Amino vs. Acylamino Groups: Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate (CAS 350990-15-7) lacks the acylamino moiety, simplifying its synthesis but limiting its utility in peptide-mimetic drug design compared to the target compound .

Synthetic Methodologies The Petasis reaction (e.g., for CAS 6o) employs HFIP solvent and molecular sieves to achieve moderate yields (22%), while cyanoacetyl derivatives (CAS 1105215-77-7) may require milder conditions due to the reactivity of the nitrile group .

Industrial and Research Applications

  • Pharmaceuticals : The target compound’s phenylacetyl group aligns with scaffolds used in kinase inhibitors (e.g., imatinib analogs), whereas CAS 420094-94-6’s cycloaliphatic structure is more common in herbicide adjuvants .
  • Agrochemicals : Sulfonylurea derivatives (e.g., metsulfuron methyl ester, CAS 74255-49-5) share the methyl ester motif but diverge in mode of action, targeting plant acetolactate synthase enzymes .

Biological Activity

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H15NO3S
Molecular Weight: 289.35 g/mol
CAS Number: 179338-02-4

The compound features a thiophene ring substituted with a phenylacetyl group and an amino group, which contributes to its unique pharmacological properties.

Thiophene derivatives are known to exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The proposed mechanisms of action for this compound include:

  • Induction of Apoptosis: Similar to other thiophene derivatives, this compound may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Kinase Inhibition: It may inhibit specific kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .
  • Modulation of Inflammatory Pathways: The compound could interfere with inflammatory signaling pathways, reducing inflammation-related cellular damage.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of thiophene derivatives. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and lymphoma . The compound F8, a thiophene derivative similar to this compound, was shown to induce cell death at low micromolar concentrations through apoptosis mechanisms.

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
F8CCRF-CEM (ALL)5Apoptosis induction
F8HL-60 (AML)7ROS generation
F8A549 (Lung)10Kinase inhibition

Anti-inflammatory Activity

Thiophene compounds have also shown promise in reducing inflammation. Their ability to modulate cytokine release and inhibit inflammatory mediators makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on Acute Lymphoblastic Leukemia (ALL): A recent investigation into the effects of thiophene derivatives on ALL cells revealed that these compounds could significantly reduce cell viability by inducing apoptosis. The study utilized various assays to confirm the mechanism involving ROS accumulation and mitochondrial depolarization .
  • In Vivo Studies: Animal models treated with thiophene derivatives exhibited reduced tumor growth rates compared to controls, suggesting that these compounds can effectively target cancerous tissues while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.